molecular formula C8H13N5O B13528415 3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide

3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide

Cat. No.: B13528415
M. Wt: 195.22 g/mol
InChI Key: DDOWIUGFHNBAEB-UHFFFAOYSA-N
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Description

3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized using aminoguanidine hydrochloride and succinic anhydride.

    Cyclopropyl Group Introduction: The cyclopropyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a valuable scaffold in medicinal chemistry .

Medicine

Medically, this compound is explored for its potential therapeutic effects. It may act as an antimicrobial or anticancer agent due to its ability to interfere with biological pathways .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, inhibiting the function of the target molecule. This can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Amino-1h-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide is unique due to the combination of the triazole ring and the cyclopropyl group. This combination enhances its reactivity and potential biological activities compared to simpler analogs .

Properties

Molecular Formula

C8H13N5O

Molecular Weight

195.22 g/mol

IUPAC Name

3-(3-amino-1,2,4-triazol-1-yl)-N-cyclopropylpropanamide

InChI

InChI=1S/C8H13N5O/c9-8-10-5-13(12-8)4-3-7(14)11-6-1-2-6/h5-6H,1-4H2,(H2,9,12)(H,11,14)

InChI Key

DDOWIUGFHNBAEB-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)CCN2C=NC(=N2)N

Origin of Product

United States

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